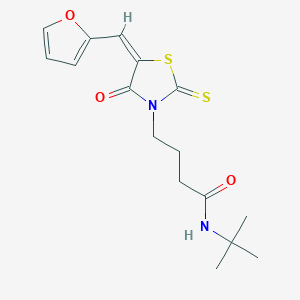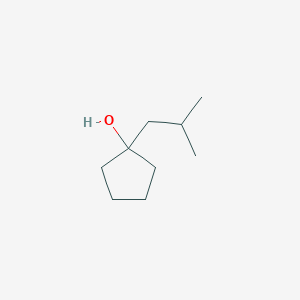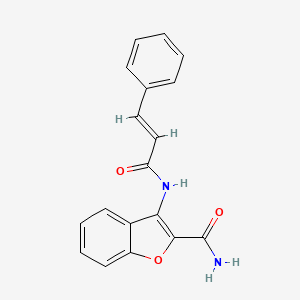
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both a chromenone and a quinazolinone moiety, which are fused together. The chromenone moiety is known for its biological activities, while the quinazolinone moiety is often associated with pharmacological properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of an appropriate chromenone derivative with a quinazolinone precursor. One common method involves the use of 8-hydroxy-2-oxo-2H-chromene-3-carbaldehyde and 2-aminobenzamide as starting materials. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in both the chromenone and quinazolinone moieties can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups, such as halogens, alkyl, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazoline: Lacks the carbonyl group in the quinazolinone moiety, which may result in different biological activities.
8-hydroxyquinazolin-4(3H)-one: Lacks the chromenone moiety, which may affect its pharmacological properties.
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one: Lacks the hydroxyl group in the chromenone moiety, which may influence its chemical reactivity and biological activities.
The uniqueness of this compound lies in the combination of the chromenone and quinazolinone moieties, which endows it with a diverse range of chemical and biological properties.
Eigenschaften
CAS-Nummer |
2309798-26-1 |
|---|---|
Molekularformel |
C17H10N2O4 |
Molekulargewicht |
306.277 |
IUPAC-Name |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
InChI-Schlüssel |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)


![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)





![N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide](/img/structure/B2393913.png)


